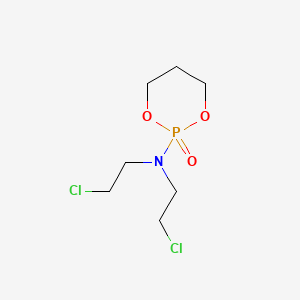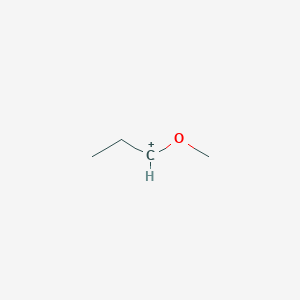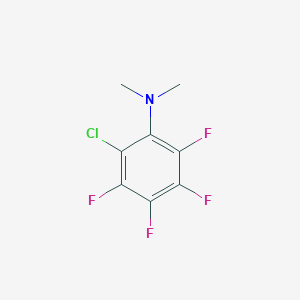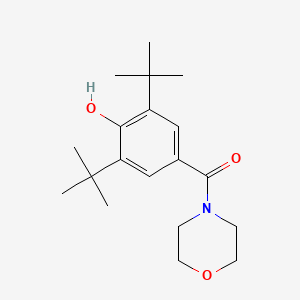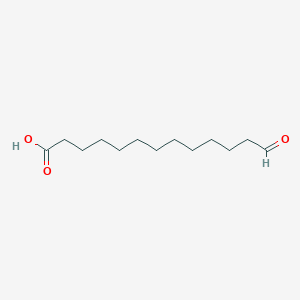
Tridecanoic acid, 13-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tridecanoic acid, 13-oxo-, also known as 3-oxotridecanoic acid, is an organic compound with the molecular formula C13H24O3. It is a derivative of tridecanoic acid, characterized by the presence of a keto group at the 13th carbon position. This compound is part of the long-chain fatty acids family and is known for its various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tridecanoic acid, 13-oxo-, can be achieved through several methods. One common laboratory preparation involves the oxidation of 1-tetradecene using permanganate. The reaction conditions typically include the use of a strong oxidizing agent such as potassium permanganate in an aqueous medium .
Industrial Production Methods: Industrial production of tridecanoic acid, 13-oxo-, may involve more efficient and scalable methods, such as catalytic oxidation processes. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: Tridecanoic acid, 13-oxo-, undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce higher oxidation state products.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming tridecanol derivatives.
Substitution: The keto group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation: Higher oxidation state acids.
Reduction: Tridecanol derivatives.
Substitution: Various substituted tridecanoic acid derivatives.
Aplicaciones Científicas De Investigación
Tridecanoic acid, 13-oxo-, has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in gas chromatography for quantifying fatty acids in various samples.
Biology: Studied for its antimicrobial properties, particularly against plant and human pathogenic organisms.
Medicine: Potential use in developing antimicrobial agents and studying lipid metabolism.
Industry: Utilized in the synthesis of silver nanoparticles, which have enhanced antimicrobial efficacy.
Mecanismo De Acción
The mechanism of action of tridecanoic acid, 13-oxo-, involves its interaction with molecular targets such as phospholipase A2. This enzyme catalyzes the hydrolysis of phospholipids, releasing arachidonic acid and glycerophospholipids, which serve as precursors for signal molecules . The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes.
Comparación Con Compuestos Similares
Tridecanoic acid: A saturated fatty acid with the formula CH3(CH2)11CO2H.
3-Hydroxytridecanoic acid: A derivative with a hydroxyl group at the 3rd carbon position.
13-Hydroxytridecanoic acid: A derivative with a hydroxyl group at the 13th carbon position.
Uniqueness: Tridecanoic acid, 13-oxo-, is unique due to the presence of the keto group at the 13th carbon position, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other tridecanoic acid derivatives and contributes to its specific applications in research and industry.
Propiedades
IUPAC Name |
13-oxotridecanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O3/c14-12-10-8-6-4-2-1-3-5-7-9-11-13(15)16/h12H,1-11H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJBSGNVRUEBDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC=O)CCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443770 |
Source


|
| Record name | Tridecanoic acid, 13-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65157-88-2 |
Source


|
| Record name | Tridecanoic acid, 13-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,1'-[Oxybis(methylene)]bis(2,2-dichlorocyclopropane)](/img/structure/B14500461.png)
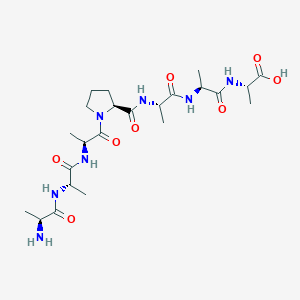
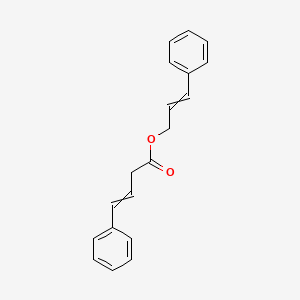
![3-[Phenyl(phenylsulfanyl)amino]propanenitrile](/img/structure/B14500496.png)

![[3-(Methoxymethyl)-2-methylpyridin-4-yl]methanol](/img/structure/B14500513.png)
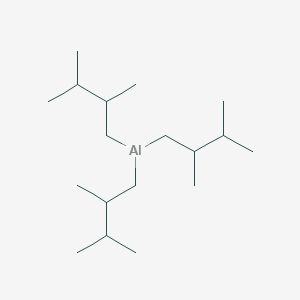
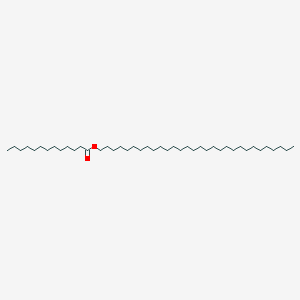
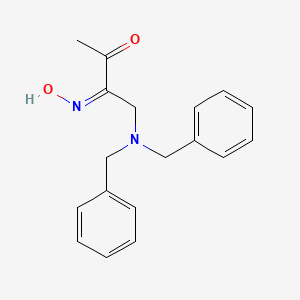
![2-[(4-Hydroxyphenyl)(4-methylphenyl)methyl]phenol](/img/structure/B14500530.png)
